molecular formula C2H3BrNaO2 B093927 Sodium bromoacetate CAS No. 1068-52-6

Sodium bromoacetate

Cat. No.: B093927
CAS No.: 1068-52-6
M. Wt: 161.94 g/mol
InChI Key: QKRAOTCLMXZGQF-UHFFFAOYSA-N
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Description

Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium bromoacetate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a bromination reagent to introduce bromine atoms into organic molecules.

    Agrochemical Industry: Utilized in the synthesis of various agrochemicals.

    Pharmaceutical Industry: Employed in the preparation of pharmaceutical intermediates and active ingredients.

    Dyestuff Industry: Used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in this compound is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows this compound to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .

Comparison with Similar Compounds

    Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.

    Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.

Comparison:

    Reactivity: this compound is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than this compound due to the larger size and lower bond dissociation energy of the iodine atom.

    Applications: While all three compounds are used as halogenation reagents, this compound is preferred in situations where moderate reactivity is desired. .

Properties

CAS No.

1068-52-6

Molecular Formula

C2H3BrNaO2

Molecular Weight

161.94 g/mol

IUPAC Name

sodium;2-bromoacetate

InChI

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

QKRAOTCLMXZGQF-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)[O-])Br.[Na+]

SMILES

C(C(=O)[O-])Br.[Na+]

Canonical SMILES

C(C(=O)O)Br.[Na]

1068-52-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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